![molecular formula C20H16FN5OS B2631678 N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1797285-87-0](/img/structure/B2631678.png)
N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
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Description
N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide, commonly known as FPA-124, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. FPA-124 is a selective inhibitor of the protein tyrosine phosphatase sigma (PTPσ) and has shown promising results in preclinical studies.
Scientific Research Applications
Thiazoles and Related Compounds in Carcinogenicity Studies
- The study of thiophene analogs of carcinogens benzidine and 4-aminobiphenyl, including synthetic pathways and evaluation for potential carcinogenicity, provides insights into the structural and biological activity relationships of aromatic compounds. This research has implications for understanding the carcinogenic potential of structurally related compounds, including those incorporating thiazole and phenyl rings (Ashby et al., 1978).
Pyrazoline Derivatives in Heterocyclic Chemistry
- Pyrazoline derivatives are recognized for their extensive biological activities, including anticancer, analgesic, and anti-inflammatory properties. The synthesis and applications of pyrazoline-based heterocycles highlight their importance in medicinal chemistry, suggesting the potential relevance of incorporating a pyrazol moiety into complex molecules for therapeutic applications (Dar & Shamsuzzaman, 2015).
Acetamide Functional Groups in Pharmacology
- The pharmacological significance of acetamide derivatives, especially in the context of cytochrome P450 isoform inhibition, underscores their utility in modulating drug metabolism and potential drug-drug interactions. This research area is crucial for the development of safer and more effective therapeutic agents, suggesting the importance of acetamide functionalities in drug design (Khojasteh et al., 2011).
properties
IUPAC Name |
N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c21-16-7-1-2-8-17(16)24-20-25-18(13-28-20)14-5-3-6-15(11-14)23-19(27)12-26-10-4-9-22-26/h1-11,13H,12H2,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKURYPVLUDVICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)NC(=O)CN4C=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide |
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